molecular formula C6H10N4 B14863251 6-(Aminomethyl)pyridine-2,4-diamine

6-(Aminomethyl)pyridine-2,4-diamine

Cat. No.: B14863251
M. Wt: 138.17 g/mol
InChI Key: GWIXMOPJCRFSDP-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-2,4-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridine-2,4-diamine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2,4-diamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification: The product is purified through crystallization or distillation to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Picolylamine: An organic compound with a similar structure but lacking the additional amino group at the 4-position.

    Pyridine-2,4-diamine: A precursor in the synthesis of 6-(Aminomethyl)pyridine-2,4-diamine.

Uniqueness

This compound is unique due to the presence of both aminomethyl and diamine groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)pyridine-2,4-diamine

InChI

InChI=1S/C6H10N4/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3,7H2,(H4,8,9,10)

InChI Key

GWIXMOPJCRFSDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)N)N

Origin of Product

United States

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